molecular formula C19H17NO4 B15358000 6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one CAS No. 141031-98-3

6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one

Cat. No.: B15358000
CAS No.: 141031-98-3
M. Wt: 323.3 g/mol
InChI Key: UVQAYCRACXNBKB-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one is a complex organic compound belonging to the chromone family Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one typically involves the reaction of 4-hydroxy-3-(3-oxo-1-phenylbutyl)coumarin with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency. Purification steps, such as recrystallization or column chromatography, are also integrated into the process to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or neutral media.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used. These reactions are often performed in solvents like ethanol or THF.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antioxidant and anti-inflammatory properties. It has been studied for its ability to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for further research in medicinal chemistry.

Medicine: Due to its biological activities, 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one exerts its effects involves multiple molecular targets and pathways. The compound interacts with various enzymes and receptors, leading to the modulation of biological processes. For example, its antioxidant activity is attributed to its ability to neutralize free radicals, while its anti-inflammatory effects are due to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • Warfarin: A well-known anticoagulant that also belongs to the coumarin family.

  • Coumafene: Another coumarin derivative with similar structural features.

  • 4-Hydroxy-3-(3-oxo-1-phenylbutyl)coumarin: A closely related compound with similar biological activities.

Uniqueness: 6-Amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

141031-98-3

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

6-amino-4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

InChI

InChI=1S/C19H17NO4/c1-11(21)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(20)7-8-16(15)24-19(17)23/h2-8,10,14,22H,9,20H2,1H3

InChI Key

UVQAYCRACXNBKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)N)OC2=O)O

Origin of Product

United States

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